molecular formula C7H5F3N2O2 B8053804 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B8053804
M. Wt: 206.12 g/mol
InChI Key: SWXWJZQUQSXUMN-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine typically involves the nitration of 2-Methyl-3-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product formed is 2-Methyl-5-amino-3-(trifluoromethyl)pyridine.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Uniqueness

2-Methyl-5-nitro-3-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2-methyl-5-nitro-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-6(7(8,9)10)2-5(3-11-4)12(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXWJZQUQSXUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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